

# Unraveling the Pharmacological Profile of MRZ 2-514: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of **MRZ 2-514**, a notable antagonist of the N-methyl-D-aspartate (NMDA) receptor. The information is curated for professionals in neuroscience research and drug development, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

## **Core Pharmacological Data**

MRZ 2-514 is a potent antagonist of the strychnine-insensitive glycine modulatory site (glycineB) on the NMDA receptor.[1][2][3] Its pharmacological activity has been characterized through various in vitro and in vivo studies, revealing its potential as a modulator of glutamatergic neurotransmission.

## **Quantitative Pharmacological Data**

The following table summarizes the key quantitative parameters defining the pharmacological profile of MRZ 2-514.

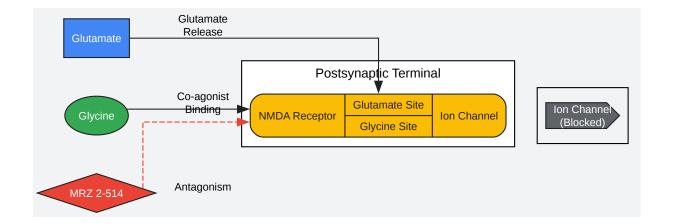


Parameter	Value	Receptor/Assay	Source
Ki	33 μΜ	NMDA Receptor (glycineB site) - [3H]MDL-105,519 binding assay	[1][2]
IC50	72.7 μΜ	Peak AMPA-induced currents	
Chemical Formula	C11H6BrN3O3		_
Molecular Weight	308.09 g/mol	-	

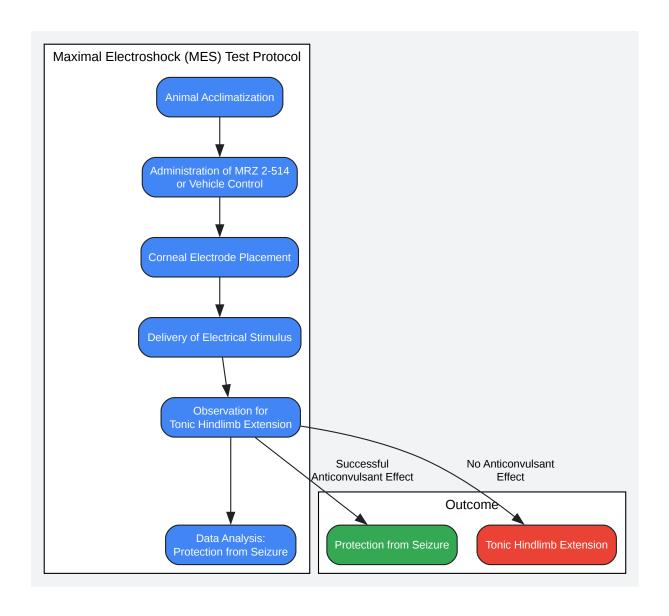
# Mechanism of Action: Targeting the NMDA Receptor Glycine Site

MRZ 2-514 exerts its primary effect by binding to the glycine co-agonist site on the NMDA receptor, thereby inhibiting its activation. The NMDA receptor, a crucial component of excitatory synaptic transmission, requires the binding of both glutamate and a co-agonist (glycine or D-serine) to become fully active. By occupying the glycine binding site, MRZ 2-514 acts as a non-competitive antagonist, preventing the conformational changes necessary for ion channel opening and subsequent calcium influx.









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### References

- 1. Novel systemically active antagonists of the glycine site of the N-methyl-D-aspartate receptor: electrophysiological, biochemical and behavioral characterization PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
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